1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid
Description
Contextualization of Imidazole (B134444) Acetic Acid and its Chemical Significance
Imidazole acetic acid, a metabolite of histamine (B1213489), is a naturally occurring compound in the brain and other tissues. hmdb.canih.govnih.gov It is recognized for its diverse biological activities and serves as a crucial building block in the synthesis of pharmaceuticals, particularly antifungal and antibacterial agents. chemimpex.com The imidazole ring, a key component of its structure, is also found in the essential amino acid histidine and plays a significant role in protein function and enzyme catalysis. wikipedia.org The compound's ability to act as a chelating agent further enhances its utility in coordination chemistry and material science. chemimpex.com
Principles and Advantages of Stable Isotope Labeling in Chemical Biology and Advanced Analytical Methodologies
Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. fiveable.me This technique offers a safe and effective way to track biological processes without the concerns associated with radioactive materials. The labeled molecules are chemically identical to their natural counterparts but can be distinguished by their mass difference using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. youtube.com This allows for precise quantification and dynamic tracking of biomolecules, enhancing the sensitivity and accuracy of metabolic and protein analysis.
Deuterium, a stable isotope of hydrogen, is a valuable tool for investigating reaction mechanisms and tracing metabolic pathways. synmr.inclearsynth.com Replacing hydrogen with deuterium creates a heavier C-D bond compared to the C-H bond, which can slow down certain chemical reactions. youtube.com This "kinetic isotope effect" provides insights into the rate-limiting steps of a reaction. youtube.com Furthermore, deuterium-labeled compounds serve as excellent tracers to follow the fate of molecules within a biological system, offering a deeper understanding of drug metabolism, nutrient utilization, and the progression of diseases. synmr.in
In quantitative analysis, particularly in mass spectrometry, deuterated compounds are widely used as internal standards. clearsynth.comaptochem.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known amount to the sample. aptochem.com Since deuterated standards co-elute with the analyte and have a distinct mass, they help to correct for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification. clearsynth.comaptochem.comtexilajournal.com This is crucial for obtaining reliable data in fields like pharmaceutical research, environmental monitoring, and clinical diagnostics. clearsynth.com
Current Research Landscape and Gaps Pertaining to 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid
While the use of deuterated compounds is well-established, specific research on this compound is still an evolving area. This isotopically labeled version of a histamine metabolite holds significant potential for advancing our understanding of various biological processes.
Histamine is a crucial signaling molecule involved in numerous physiological processes. Its metabolism is complex, and understanding the dynamics of its breakdown products, like imidazole acetic acid, is essential. nih.gov Deuterated imidazole acetic acid can be used as a tracer to study the intricate pathways of histamine metabolism in vivo without the use of radioactive labels. This can provide valuable insights into how factors like diet and disease may influence these metabolic routes. nih.govnih.gov For instance, studies have shown that salicylates can alter the excretion of imidazole acetic acid, suggesting an interaction with histamine metabolism. nih.gov
The introduction of a deuterated methyl group (CD3) into imidazole derivatives offers specific advantages in research. The "magic methyl" effect, where the addition of a methyl group can significantly enhance a drug's potency and selectivity, is a known phenomenon in medicinal chemistry. nih.gov Deuterating this methyl group can further refine the pharmacological properties of a molecule. The stronger carbon-deuterium bond can lead to improved metabolic stability, potentially reducing the rate of breakdown by enzymes. unibestpharm.com This can be a valuable strategy for optimizing the properties of drug candidates and for studying the role of specific metabolic pathways. The site-selective incorporation of a trideuteromethyl group is gaining increasing attention as a tool for drug optimization and development. nih.gov
Data Tables
Table 1: Properties of Imidazole and its Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Imidazole | C₃H₄N₂ | 68.077 | Amphoteric, aromatic heterocyclic organic compound. wikipedia.org |
| Imidazole Acetic Acid | C₅H₆N₂O₂ | 126.11 | Metabolite of histamine, used in pharmaceutical synthesis. hmdb.cachemimpex.com |
| 1-Methyl-1H-Imidazol-4-yl Acetic Acid | C₆H₈N₂O₂ | 140.14 | A derivative of imidazole acetic acid. |
| This compound | C₆H₅D₃N₂O₂ | 143.16 | Deuterated analogue used as an internal standard and tracer. axios-research.commedchemexpress.com |
Table 2: Applications of Isotopic Labeling
| Technique | Application | Key Advantage |
| Stable Isotope Labeling | Tracking metabolic pathways, quantifying biomolecules. fiveable.me | Non-radioactive, safe for in vivo studies. |
| Deuterium Labeling | Mechanistic elucidation, tracer studies. synmr.in | Allows for the study of kinetic isotope effects. youtube.com |
| Deuterated Internal Standards | Quantitative analysis by mass spectrometry. clearsynth.comaptochem.com | Improves accuracy and precision of measurements. clearsynth.comtexilajournal.com |
Properties
CAS No. |
122380-33-0 |
|---|---|
Molecular Formula |
C6H5N2O2D3 |
Molecular Weight |
143.16 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
2625-49-2 (unlabelled) |
tag |
Imidazol Impurities |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment for 1 Methyl D3 1h Imidazol 4 Yl Acetic Acid
Retrosynthetic Analysis and Design of Deuterium (B1214612) Incorporation into Imidazole (B134444) Acetic Acid Scaffolds
Retrosynthetic analysis of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid suggests two primary disconnection approaches. The first and most direct approach involves the disconnection of the N1-CD₃ bond. This strategy hinges on the N-alkylation of a pre-formed imidazole-4-acetic acid ester scaffold using a deuterated methylating agent. The imidazole-4-acetic acid ester itself can be retrosynthetically disconnected into simpler acyclic precursors, typically through methods involving the formation of the imidazole ring from components that provide the necessary carbon and nitrogen atoms.
A second approach involves constructing the deuterated imidazole ring from a deuterated starting material. This would entail incorporating the CD₃ group at an earlier stage, for instance, by using methyl-d₃-amine as a nitrogen source in a ring-forming condensation reaction with other appropriate building blocks to construct the imidazole-4-acetic acid framework.
Detailed Synthetic Pathways for this compound
The synthesis of this compound can be accomplished through several detailed pathways that strategically introduce the deuterium label. These pathways primarily focus on the late-stage introduction of the deuterated methyl group to preserve isotopic purity.
The introduction of the trideuteromethyl (CD₃) group at the N1 position is the key isotopic labeling step. This is typically achieved via N-alkylation of an appropriate imidazole precursor using a deuterated reagent.
The availability of highly deuterated C1 sources is fundamental. Deuterated methanol (B129727) (CD₃OD) is a versatile and relatively inexpensive starting material for nearly all other trideuteromethylation reagents. nih.govwikipedia.org
Methods for preparing key deuterated precursors include:
Methyl-d3-amine (CD₃NH₂): This important intermediate can be synthesized through various methods. One common route involves the reaction of nitromethane (B149229) with deuterium oxide in the presence of a base and a phase-transfer catalyst to form nitromethane-d₃, which is then reduced to methyl-d₃-amine. googleapis.comgoogle.comgoogle.com Alternatively, N-(methyl-d₃)phthalimide can be reacted with an acid to produce salts of methyl-d₃-amine, such as methyl-d₃-amine hydrochloride. googleapis.comgoogle.com The N-(methyl-d₃)phthalimide itself can be prepared from potassium phthalimide (B116566) and a methyl-d₃ sulfonate ester. google.com
Deuterated Methanol Derivatives: Deuterated methanol (CD₃OD) can be prepared from deuterium gas and carbon monoxide. google.com It serves as a precursor for deuterated methylating agents. For example, reacting deuterated methanol with tosyl chloride under basic conditions yields (methyl-d₃) 4-methylbenzenesulfonate (B104242) (methyl-d₃-tosylate), a potent electrophilic CD₃ source. googleapis.comgoogle.com
Table 1: Synthesis of Deuterated Methylating Agent Precursors
| Precursor | Starting Materials | Reagents | Key Outcome | Reference |
| Nitromethane-d₃ | Nitromethane, Deuterium Oxide | Base (e.g., Sodium Hydride), Phase Transfer Catalyst | Formation of deuterated nitromethane for subsequent reduction. | googleapis.com |
| Methyl-d₃-amine HCl | N-(methyl-d₃)phthalimide | Acid (e.g., HCl, H₂SO₄) | Formation of the hydrochloride salt of methyl-d₃-amine. | google.com |
| (Methyl-d₃) 4-methylbenzenesulfonate | Deuterated Methanol (CD₃OD), Tosyl Chloride | Base (e.g., Sodium Hydroxide) | Production of a key deuterated methylating agent. | google.com |
N-alkylation is a common method for forming C-N bonds in heterocyclic compounds like imidazole. nih.gov In the synthesis of the target molecule, an imidazole-4-acetic acid ester is treated with a deuterated methylating agent. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by steric and electronic factors, as well as reaction conditions like the choice of base and solvent. otago.ac.nz For the 4-substituted imidazole-4-acetic acid scaffold, alkylation typically occurs at the N1 position.
The reaction involves deprotonating the imidazole nitrogen with a suitable base (e.g., potassium carbonate) followed by nucleophilic attack on the electrophilic deuterated methylating agent, such as methyl-d₃-iodide or methyl-d₃-tosylate. guidechem.comnih.gov The use of an ester protecting group on the acetic acid moiety prevents unwanted side reactions. This ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid. researchgate.netajgreenchem.com
The core imidazole-4-acetic acid structure can be synthesized through various established methods before the N-alkylation step.
Condensation Reactions: A classical approach involves the reaction of 4-haloacetoacetic acid derivatives with amidines. google.comgoogle.com This method provides a direct route to imidazole-4(5)-acetic acid esters in a single step. google.com However, care must be taken as competing reactions can lead to pyrimidine (B1678525) byproducts. google.com Other multi-component condensation reactions, such as reacting a 1,2-diketone (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297), are widely used for synthesizing substituted imidazoles, often under mild, catalyst-free conditions. cdnsciencepub.comasianpubs.org These methods can be adapted to produce the desired imidazole core.
One-Pot Preparations: Modern synthetic strategies often favor one-pot procedures to improve efficiency and reduce waste. For instance, diversely functionalized imidazole-4-carboxylates can be synthesized via microwave-assisted 1,5-electrocyclization. nih.gov Solvent-free methods for the N-alkylation of imidazole with tert-butyl chloroacetate (B1199739) to form an ester intermediate have also been developed, which can then be hydrolyzed to the corresponding acetic acid. ajgreenchem.com Such multi-component, one-pot syntheses are attractive for their operational simplicity and often high yields. cdnsciencepub.comnih.gov
A practical route to the non-deuterated precursor, imidazol-1-yl-acetic acid, involves the N-alkylation of imidazole with an ester of chloroacetic acid (e.g., tert-butyl chloroacetate) in the presence of a base like potassium carbonate, followed by hydrolysis. nih.govresearchgate.net For the synthesis of the 4-substituted isomer needed for the target molecule, a different ring construction strategy is required, such as the aforementioned condensation with a 4-haloacetoacetic acid ester. google.com
Optimizing reaction conditions is crucial for maximizing both the chemical yield and the efficiency of deuterium incorporation, ensuring high isotopic purity in the final product.
Key parameters for optimization include:
Temperature: The temperature can significantly affect reaction rates and the extent of H-D exchange. For instance, in some palladium-catalyzed H-D exchange reactions, increasing the temperature to 120 °C was found to be optimal for achieving complete deuterium incorporation. nih.gov In other cases, lower temperatures are necessary to prevent side reactions or decomposition. epj-conferences.org
Catalyst: The choice of catalyst is critical. Lewis acids like B(C₆F₅)₃ can catalyze deuterium incorporation at specific C-H bonds. nih.gov For H-D exchange reactions on aromatic systems, palladium on carbon (Pd/C) is often used. nih.gov In some imidazole syntheses, reactions can proceed efficiently without any catalyst. cdnsciencepub.com
Solvent and Base: The solvent can influence reactant solubility and reaction pathways. In N-alkylation reactions, the choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, Ethyl Acetate) affects the deprotonation of the imidazole ring and the subsequent reaction with the electrophile. guidechem.comnih.gov The use of D₂O as a solvent is a common strategy for introducing deuterium, where its concentration relative to exchangeable protons can determine the final isotopic enrichment. nih.govacs.org
Reaction Time: Sufficient reaction time is needed for completion, but prolonged times can sometimes lead to side products or a decrease in isotopic purity due to back-exchange. nih.gov
Flow Synthesis: For improving throughput and reaction efficiency, flow synthesis methods using microwave heating have been developed for deuteration reactions. This approach allows for rapid heating and cooling, precise process control, and can reduce the amount of expensive D₂O required. tn-sanso.co.jp
Table 2: Factors Affecting Deuterium Incorporation Efficiency
| Parameter | Effect | Example | Reference |
| Temperature | Higher temperatures can increase H-D exchange yield but may also promote decomposition. | Optimal H-D exchange of benzylic hydrogens at 120 °C. | nih.govepj-conferences.org |
| Catalyst | The catalyst can direct the site of deuteration and improve reaction efficiency. | B(C₆F₅)₃ catalyzes deuteration of β-amino C-H bonds. | nih.gov |
| Deuterium Source | The isotopic purity and relative amount of the deuterium source (e.g., D₂O, CD₃OD) are critical. | Using MeOD as a solvent enhances deuterium incorporation by increasing the mole fraction of available deuterium. | nih.gov |
| Reaction Method | Flow synthesis can improve efficiency and reduce waste compared to batch processes. | Microwave-assisted flow synthesis for deuterated aromatic compounds enhances throughput. | tn-sanso.co.jp |
Approaches for Deuterium Introduction at the N1-Methyl Position
Purification Methodologies for Deuterated Imidazole Acetic Acid
The purification of this compound is a critical step to ensure that the final product is free from starting materials, synthetic by-products, and undesired isotopic species. Due to the similar physical properties of deuterated and non-deuterated compounds, separating isotopic mixtures can be challenging with standard purification techniques. nih.gov However, a combination of methods, primarily based on chromatography and selective precipitation or crystallization, is employed to achieve high purity.
Commonly used purification strategies for imidazole derivatives and related acetic acid compounds include:
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating the target compound with high purity. Reversed-phase HPLC, using a C18 column with a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water containing a modifier (such as formic acid), is frequently effective. nih.gov The fractions containing the pure product are collected and the solvent is evaporated.
Crystallization/Precipitation: Selective precipitation is a highly effective method for purifying imidazole compounds. google.com This can be achieved by forming a salt of the desired product. For instance, treating a solution containing a mixture of imidazole regioisomers with a strong acid, like p-toluenesulfonic acid, can lead to the preferential precipitation of the desired isomer's salt. google.com The resulting crystalline solid can then be isolated by filtration. Recrystallization from a suitable solvent system is another common approach to enhance the purity of the final product.
Silica (B1680970) Gel Chromatography: For non-ionic precursors or intermediates in the synthesis, thick layer or column chromatography using silica gel is a standard purification method. nih.gov A solvent system is chosen to effectively separate the target molecule from impurities based on polarity.
Given the inherent difficulty in separating isotopologues, purification methods are often aimed at removing chemical impurities rather than separating the deuterated compound from its non-deuterated or partially deuterated counterparts. nih.gov Therefore, the isotopic enrichment is primarily controlled during the synthesis phase, and purification serves to ensure chemical purity.
Analytical Verification of Deuterium Enrichment and Chemical Purity
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Quantification (e.g., 1H, 2H, 13C NMR)
NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. It not only confirms the chemical structure but also provides precise information on the location and extent of deuterium incorporation. rsc.orgnih.gov
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the primary indicator of successful deuteration is the significant reduction or complete disappearance of the signal corresponding to the N-methyl protons. nih.gov By comparing the spectrum of the deuterated compound with its non-deuterated analog, the degree of deuterium incorporation can be quantified by integrating the residual proton signal. The other proton signals from the imidazole ring and the acetic acid methylene (B1212753) group should remain, confirming the structural integrity of the rest of the molecule.
²H NMR (Deuterium) Spectroscopy: This technique directly detects the deuterium nuclei. For this compound, a signal in the ²H NMR spectrum at the chemical shift corresponding to the N-methyl group provides unambiguous evidence of deuterium incorporation at the desired position. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is also affected by deuteration. The carbon atom attached to the deuterium atoms (the N-CD₃ group) will exhibit a characteristic multiplet signal due to C-D coupling. Furthermore, the chemical shift of this carbon will be slightly upfield compared to the corresponding N-CH₃ group in the non-deuterated compound. The signals for the other carbon atoms in the molecule should be largely unaffected, further verifying the specific location of the isotopic label.
Table 1: Comparative NMR Data for 1-Methyl-1H-Imidazol-4-yl Acetic Acid and its Deuterated Analog Predicted shifts and multiplicities for the deuterated compound are based on typical effects of deuteration observed in NMR spectroscopy. Actual experimental values may vary slightly.
| Nucleus | Position | 1-Methyl-1H-Imidazol-4-yl Acetic Acid (¹H/¹³C NMR)(Data from literature for non-deuterated analog) nih.gov | This compound (¹H/¹³C NMR)(Expected) | Comment |
|---|---|---|---|---|
| ¹H NMR | N-CH₃ | ~3.73 ppm (s) | Signal greatly diminished or absent | Confirms deuteration of the methyl group. |
| -CH₂-COOH | ~3.49 ppm (s) | ~3.49 ppm (s) | Signal should be present, confirming the acetic acid side chain. | |
| H-5 (imidazole ring) | ~7.01 ppm (s) | ~7.01 ppm (s) | Signal should be present, confirming the imidazole ring structure. | |
| H-2 (imidazole ring) | ~7.89 ppm (s) | ~7.89 ppm (s) | Signal should be present, confirming the imidazole ring structure. | |
| ¹³C NMR | N-CD₃ | ~36.5 ppm | Slightly upfield shift, multiplet due to C-D coupling | Confirms deuteration and localization on the N-methyl carbon. |
| -CH₂-COOH | ~37.8 ppm | ~37.8 ppm | Unaffected by remote deuteration. | |
| C-5 (imidazole ring) | ~122.1 ppm | ~122.1 ppm | Unaffected by remote deuteration. | |
| C-2 (imidazole ring) | ~139.4 ppm | ~139.4 ppm | Unaffected by remote deuteration. |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for verifying the elemental composition and isotopic purity of labeled compounds. rsc.org It provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
For this compound, HRMS analysis serves two main purposes:
Exact Mass Confirmation: HRMS confirms the successful synthesis by matching the experimentally measured mass to the theoretical exact mass of the deuterated compound (C₆H₅D₃N₂O₂). rsc.orgaxios-research.com
Isotopic Enrichment Calculation: By analyzing the full scan mass spectrum, the relative intensities of the ions corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) species can be measured. This allows for the calculation of the percentage of isotopic enrichment, which is a critical parameter for the quality of the labeled standard. rsc.org Liquid chromatography is often coupled with HRMS (LC-HRMS) to ensure that the measured ions correspond to the target compound and not an impurity.
Table 2: Theoretical Exact Masses for Isotopologues of 1-Methyl-1H-Imidazol-4-yl Acetic Acid
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| 1-Methyl-1H-Imidazol-4-yl Acetic Acid (d₀) | C₆H₈N₂O₂ | 140.0586 |
| 1-Methyl-d1-1H-Imidazol-4-yl Acetic Acid (d₁) | C₆H₇DN₂O₂ | 141.0649 |
| 1-Methyl-d2-1H-Imidazol-4-yl Acetic Acid (d₂) | C₆H₆D₂N₂O₂ | 142.0712 |
| This compound (d₃) | C₆H₅D₃N₂O₂ | 143.0774 axios-research.com |
Advanced Analytical Methodologies for Detection and Quantification of 1 Methyl D3 1h Imidazol 4 Yl Acetic Acid
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid and its non-labeled analogues. The development of a robust LC-MS/MS method is foundational for achieving the required sensitivity and selectivity.
Chromatographic Separation of Imidazole (B134444) Acetic Acid Isomers and Analogues
A significant challenge in the analysis of 1-Methyl-1H-Imidazol-4-yl Acetic Acid (tele-MIAA), the non-deuterated form, is its separation from its structural isomer, 1-Methyl-1H-Imidazol-5-yl Acetic Acid (pi-MIAA). nih.gov Effective chromatographic separation is paramount for accurate quantification. Reversed-phase liquid chromatography is commonly employed, and method development often focuses on achieving baseline separation of these isomers. nih.gov
To enhance separation and repeatability, ion-pairing chromatography in a reversed-phase mode has proven effective. nih.gov One such method utilizes tridecafluoroheptanoic acid as an ion-pairing agent, which successfully separates tele-MIAA from pi-MIAA and other unknown compounds in urine samples. nih.gov Another advanced approach involves a hybrid column that incorporates both anion-exchange and hydrophilic interaction chromatography (HILIC) ligands in the stationary phase, which can resolve challenging isomers of phosphorylated sugars and organic acids. nih.gov The choice of mobile phase is also critical; alkaline solvent conditions have been used effectively in reversed-phase LC-MS/MS to separate isomers of other nitrogen-containing heterocyclic compounds. nih.gov
Selection and Optimization of Ionization Modes and Mass Spectrometric Parameters (e.g., Selected Reaction Monitoring)
Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in positive ion mode (ESI+) to achieve sensitive detection of the protonated molecule [M+H]+. nih.govnih.gov The optimization of ESI source parameters is crucial for maximizing the analyte signal and ensuring stable ionization. chromatographyonline.com
Key parameters that require careful optimization include:
Sprayer Voltage: Adjusting the sprayer voltage can significantly improve sensitivity. elementlabsolutions.com Lower voltages are often advisable to prevent unstable signals or corona discharge, especially in positive ion mode when highly aqueous mobile phases are used. chromatographyonline.comelementlabsolutions.com
Nebulizing and Desolvation Gases: The flow rate of the nebulizing gas and the temperature and flow rate of the desolvation gas (typically nitrogen) are optimized to facilitate efficient droplet formation and solvent evaporation, which restricts droplet size and charges them more efficiently. chromatographyonline.comelementlabsolutions.com
Ion Source Temperature: This is typically set to facilitate the desolvation process without causing thermal degradation of the analyte. elementlabsolutions.com
Mobile Phase Composition: The choice of solvent and additives affects ionization efficiency. und.edu Weak acids like formic acid or acetic acid are often added to the mobile phase to promote protonation in positive-ion mode. nih.govresearchgate.net Studies have shown that for some compounds, ammonium (B1175870) acetate (B1210297) can yield a higher MS response compared to ammonium formate (B1220265) or formic acid. und.edu
For quantitative analysis, tandem mass spectrometry is operated in Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM) mode. nih.govspectroscopyonline.com This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated after collision-induced dissociation. This process drastically enhances selectivity and reduces chemical noise. The optimization involves selecting the most intense and stable precursor-to-product ion transitions and optimizing the collision energy for each transition. nih.govspectroscopyonline.com
Table 1: Example of Optimized LC-MS/MS Parameters
| Parameter | Optimized Setting | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]+ |
| Capillary Voltage | ~3500-4500 V | Optimizes ion formation and transfer und.edunih.gov |
| Nebulizer Pressure | 10-50 psi | Aids in droplet formation spectroscopyonline.com |
| Gas Temperature | 200-340 °C | Facilitates solvent evaporation spectroscopyonline.com |
| Gas Flow Rate | 4-12 L/min | Assists in desolvation spectroscopyonline.com |
| Monitoring Mode | Selected Reaction Monitoring (SRM/MRM) | Provides high selectivity and sensitivity for quantification |
Utilization of this compound as an Internal Standard in Quantitative Assays
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative assays. medchemexpress.com The use of a SIL-IS is the gold standard in quantitative mass spectrometry. Because the deuterated standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences nearly identical ionization efficiency and potential matrix effects. waters.com
However, due to its increased mass (a molecular weight of 143.16 g/mol for the d3-labeled compound versus 140.14 g/mol for the non-labeled compound), it is easily distinguished by the mass spectrometer. axios-research.comnih.gov By adding a known concentration of this compound to every sample, standard, and quality control, any variability during sample preparation (e.g., extraction) or instrument analysis (e.g., injection volume variations, ion suppression) can be corrected. waters.com Quantification is based on the ratio of the analyte response to the internal standard response, which provides significantly improved precision and accuracy. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives
While LC-MS/MS is often preferred, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of imidazole acetic acids, provided they are first converted into more volatile and thermally stable derivatives. gdut.edu.cn
Derivatization Strategies for Enhanced Volatility and Chromatographic Performance (e.g., n-butyl esters)
Derivatization is a necessary step to improve the volatility of polar compounds like imidazole acetic acid, making them suitable for GC analysis. research-solution.com The process modifies functional groups such as –COOH and –NH to reduce their polarity and improve chromatographic peak shape. research-solution.com
Common derivatization strategies include:
Esterification: This is a widely used method for carboxylic acids. research-solution.com The formation of n-butyl esters, for instance, can be achieved by reacting the analyte with boron trifluoride-butanol. nih.gov This process involves heating the sample with the reagent, followed by extraction of the resulting ester into an organic solvent like chloroform (B151607) or hexane. nih.govresearch-solution.com
Acylation/Esterification with Chloroformates: Another effective strategy involves using reagents like isobutyl chloroformate in the presence of pyridine (B92270) and an alcohol (e.g., anhydrous ethanol). gdut.edu.cn This reaction derivatizes the imidazole-like compounds, enhancing their volatility for GC-MS analysis. gdut.edu.cn
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to create trimethylsilyl (B98337) derivatives of the acid group, which are amenable to GC analysis. researchgate.net
Optimization of GC Separation and Electron Ionization Mass Spectrometry Parameters
Once derivatized, the compounds can be analyzed by GC-MS. researchgate.net The optimization of this method involves both the chromatographic separation and the mass spectrometric detection.
GC Separation: A capillary column, often with a mid-polarity stationary phase like those containing phenyl or cyanopropyl functional groups (e.g., VF-5ms), is typically used. gdut.edu.cnresearchgate.net The GC oven temperature program is optimized to achieve good separation between the analyte of interest and other components in the sample matrix within a reasonable analysis time. bohrium.com
Electron Ionization Mass Spectrometry (EI-MS): Electron ionization is a "hard" ionization technique that produces characteristic and reproducible fragmentation patterns, which are useful for structural confirmation. mdpi.comresearchgate.net For quantitative analysis, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode. nih.govresearchgate.net In SIM mode, the instrument is set to detect only a few specific, characteristic ions of the derivatized analyte rather than scanning the entire mass range. This significantly increases sensitivity and selectivity. nih.govresearchgate.net For the n-butyl ester of imidazoleacetic acid, a key ion monitored for quantification might be m/z 81, while a corresponding labeled internal standard would be monitored at a different m/z (e.g., m/z 83 for a [15N,15N'] labeled version). nih.gov
Table 2: Example of GC-MS Parameters for Derivatized Imidazole Acetic Acid
| Parameter | Setting/Condition | Purpose |
| Derivatization Reagent | Boron trifluoride-butanol or Isobutyl chloroformate | Increases volatility for GC analysis nih.govgdut.edu.cn |
| GC Column | VF-5ms or similar mid-polarity capillary column | Separates derivatized analytes researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns |
| MS Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification nih.gov |
| Quantitative Ion (example) | m/z 81 (for n-butyl ester derivative) | A specific fragment ion used for measurement nih.gov |
Method Validation in Research Matrices (e.g., in vitro cell culture extracts, preclinical animal tissue homogenates, enzymatic assay mixtures)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For this compound, this involves a series of experiments designed to confirm that the method can reliably measure the compound in complex biological environments such as cell culture extracts, tissue homogenates, and enzymatic reaction mixtures. The validation process assesses several key performance characteristics.
A cornerstone of method validation is the rigorous assessment of its performance parameters. These evaluations ensure that the analytical method is both reliable and robust for the intended research application. The typical platform for such analyses is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Specificity: This parameter assesses the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample. For this compound, specificity is evaluated by analyzing blank matrix samples (e.g., cell lysate without the analyte) to check for interfering peaks at the retention time and mass transition of the analyte. The absence of significant interference ensures that the detected signal is solely from the compound of interest.
Sensitivity: The sensitivity of the method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. This is particularly important when analyzing samples where the compound may be present at very low levels.
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by plotting the response (e.g., peak area ratio of the analyte to its internal standard) against a series of known concentrations. The relationship is typically evaluated by the coefficient of determination (r²), which should ideally be ≥0.99.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample. Both are assessed at multiple concentration levels, including the LLOQ, low, medium, and high concentrations. Accuracy is expressed as the percentage of the nominal concentration, while precision is reported as the coefficient of variation (%CV).
The following interactive table presents representative data from a hypothetical validation of an LC-MS/MS method for this compound in a research matrix like rat brain homogenate.
Interactive Table 1: Representative Method Validation Performance Data
| Parameter | Specification | Result |
|---|---|---|
| Linearity | ||
| Range | 1 - 1000 ng/mL | Achieved |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Sensitivity | ||
| LLOQ | - | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | |
| LLOQ (1 ng/mL) | 8.5% | |
| Low QC (3 ng/mL) | 6.2% | |
| Mid QC (300 ng/mL) | 4.1% | |
| High QC (800 ng/mL) | 3.5% | |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | |
| LLOQ (1 ng/mL) | 11.2% | |
| Low QC (3 ng/mL) | 8.9% | |
| Mid QC (300 ng/mL) | 5.8% | |
| High QC (800 ng/mL) | 4.7% | |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | |
| LLOQ (1 ng/mL) | +5.4% | |
| Low QC (3 ng/mL) | -2.1% | |
| Mid QC (300 ng/mL) | +1.5% |
Ensuring the stability of an analyte throughout the sample handling, preparation, and analysis process is crucial for obtaining reproducible and accurate results. Stability studies are conducted to determine if the concentration of this compound changes under various conditions.
Stability Assessment: The stability of the compound is typically evaluated under several conditions that mimic the sample lifecycle:
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the analyte concentration in the matrix.
Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period reflecting the time samples might be left out during processing.
Long-Term Stability: Evaluates the stability of the analyte in the matrix when stored at a specified temperature (e.g., -80°C) for an extended duration.
Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection into the analytical instrument.
Research has indicated that this compound demonstrates good stability in aqueous solutions at pH 7.4 when stored at 37°C for 24 hours. However, comprehensive stability evaluations in preclinical matrices like tissue homogenates are essential.
A robust and reproducible sample preparation protocol is equally vital. The goal is to efficiently extract the analyte from the complex matrix, remove interfering substances, and concentrate the sample for analysis. For research matrices such as tissue homogenates or cell extracts, a common approach involves a combination of protein precipitation and solid-phase extraction (SPE).
Sample Preparation Protocol Example:
Homogenization: Tissue samples are homogenized in a suitable buffer to create a uniform suspension.
Protein Precipitation: A precipitating agent, such as ice-cold acetonitrile (B52724) or methanol (B129727), is added to the homogenate. This step also includes the addition of the internal standard (if this compound is not being used as the internal standard itself). The sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
Supernatant Transfer: The clear supernatant containing the analyte is carefully transferred to a new tube.
Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., a mixed-mode cation exchange sorbent) that has been pre-conditioned. The cartridge selectively retains the analyte while interfering components are washed away.
Elution: The purified analyte is eluted from the cartridge using a small volume of an appropriate solvent (e.g., a mixture of methanol and ammonium hydroxide).
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase used for the LC-MS/MS analysis. This final step concentrates the sample and ensures its compatibility with the analytical column.
The development and validation of such detailed protocols are paramount for achieving the high-quality, reproducible data required in preclinical and in vitro research settings.
Mechanistic Investigations and Biochemical Applications Utilizing 1 Methyl D3 1h Imidazol 4 Yl Acetic Acid As a Tracer
Elucidation of Biochemical Transformation Pathways in Cellular and Acellular Systems
The use of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid is instrumental in mapping the intricate network of biochemical transformations within both cellular and cell-free environments. As a deuterated analog, it acts as a tracer that can be readily distinguished from its natural counterpart by mass spectrometry, enabling precise tracking of its metabolic fate. medchemexpress.com
Tracing Metabolic Flux and Intermediates Using Stable Isotope Labeling
Stable isotope labeling with compounds like this compound is a cornerstone of metabolic flux analysis (MFA). By introducing the labeled compound into a biological system, researchers can follow the incorporation of the deuterium (B1214612) atoms into downstream metabolites. This allows for the quantification of the rate of flow, or flux, through various metabolic pathways.
Table 1: Illustrative Metabolic Flux Analysis Data This table is a representative example of data that could be generated in a study using this compound to trace metabolic flux. The values are hypothetical.
| Time (hours) | Unlabeled 1-Methyl-1H-Imidazol-4-yl Acetic Acid (Relative Abundance) | This compound (Relative Abundance) |
|---|---|---|
| 0 | 100% | 0% |
| 2 | 80% | 20% |
| 4 | 65% | 35% |
| 8 | 40% | 60% |
| 12 | 25% | 75% |
Investigation of Enzyme-Mediated Conversions of Imidazole (B134444) Acetic Acid Derivatives
The enzymatic machinery responsible for the metabolism of imidazole acetic acid derivatives can be effectively probed using this compound. As a stable metabolite of histamine (B1213489), 1-Methyl-1H-Imidazol-4-yl Acetic Acid is formed via the action of histamine N-methyltransferase and subsequently monoamine oxidase. youtube.com While this specific deuterated compound is generally considered metabolically stable, its use as an internal standard in studies of other imidazole derivatives allows for the precise quantification of their enzymatic conversion.
For instance, in studies investigating the metabolism of novel imidazole-based therapeutic agents, this compound can be co-administered. Its known stability and distinct mass allow it to serve as a reliable benchmark against which the metabolism of the test compound can be measured. This approach is crucial for identifying the specific enzymes involved, such as cytochrome P450 isoforms, and for characterizing the resulting metabolites. nih.govnih.gov
Studies on Enzyme Kinetics and Mechanism of Action
The deuteration of the methyl group in this compound has significant implications for its interaction with enzymes, providing a unique avenue for studying enzyme kinetics and mechanisms.
Determination of Kinetic Isotope Effects (KIE) to Elucidate Rate-Limiting Steps
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov If the cleavage of this bond is the rate-limiting step in an enzymatic reaction, the deuterated compound will be metabolized more slowly than its non-deuterated counterpart.
By comparing the rate of metabolism of 1-Methyl-1H-Imidazol-4-yl Acetic Acid with that of this compound, researchers can determine the KIE. A significant KIE would indicate that N-demethylation is a critical, rate-determining step in its metabolism. This principle has been applied to study the metabolism of various drugs, where deuteration of N-methyl groups has been shown to slow down metabolic clearance by cytochrome P450 enzymes. nih.gov
Table 2: Representative Kinetic Isotope Effect Data This table provides a hypothetical comparison of kinetic parameters for the metabolism of deuterated and non-deuterated imidazole acetic acid derivatives.
| Compound | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) | KIE (CL_H / CL_D) |
|---|---|---|---|---|
| 1-Methyl-1H-Imidazol-4-yl Acetic Acid | 15.2 | 25.5 | 0.60 | 2.5 |
Characterization of Enzyme-Substrate Interactions in in vitro Models
In vitro models, such as isolated enzymes and liver microsomes, are invaluable for characterizing the specific interactions between an enzyme and its substrate. The use of this compound in these models can provide insights into the binding affinity and orientation of the substrate within the enzyme's active site.
While this compound itself is a metabolite, its structural features are relevant to the study of other imidazole-containing drugs. mdpi.commdpi.com By using techniques like nuclear magnetic resonance (NMR) and X-ray crystallography in conjunction with the deuterated tracer, scientists can map the precise points of interaction between the imidazole ring and the amino acid residues of the enzyme. This information is critical for understanding the structural basis of enzyme inhibition and for the rational design of new drugs with improved specificity and efficacy.
Applications in Preclinical Animal Models for Compound Fate and Distribution Studies (Excluding Human Clinical Data)
Preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism context. The use of this compound as a tracer in these models provides a clear picture of its biodistribution and clearance.
Table 3: Illustrative Biodistribution Data in a Rat Model This table is a representative example of data that could be obtained from a preclinical study investigating the distribution of this compound. The values are hypothetical and represent the percentage of the administered dose found in each tissue at a specific time point.
| Tissue | % of Administered Dose |
|---|---|
| Blood | 5.2% |
| Liver | 15.8% |
| Kidneys | 25.4% |
| Brain | <0.1% |
| Muscle | 8.9% |
Assessment of Biochemical Processing and Excretion Profiles
1-Methyl-1H-Imidazol-4-yl Acetic Acid is a major urinary metabolite of histamine. nih.gov Its formation is a key part of the primary pathway for histamine metabolism in many tissues. The biochemical processing begins with the methylation of histamine by the enzyme histamine-N-methyltransferase (HNMT), which yields 1-methylhistamine (B192778). Subsequently, 1-methylhistamine is oxidized by monoamine oxidase-B (MAO-B) and then by aldehyde dehydrogenase (ALDH), to form 1-Methyl-1H-Imidazol-4-yl Acetic Acid.
The excretion of this metabolite is primarily through the urine. Studies have quantified the urinary excretion of 1-Methyl-1H-Imidazol-4-yl Acetic Acid to assess histamine metabolism in various physiological and pathological states. For instance, in a study involving patients with painful bladder disease, the median urinary excretion of 1,4-methyl-imidazole-acetic-acid was significantly elevated in patients with detrusor mastocytosis (3.34 mg/24 h) compared to those without mastocytosis (1.75 mg/24 h), suggesting a potential diagnostic application.
Furthermore, dietary factors can influence the excretion of histamine metabolites. A study on normal subjects on different protein diets showed that while the excretion of N tau-methylhistamine was affected by protein intake, the excretion of N tau-methylimidazoleacetic acid was not significantly altered under normal dietary protein variations. nih.gov However, upon oral administration of histamine, a significant increase in the urinary excretion of N tau-methylimidazoleacetic acid was observed, accounting for 36.1% of the administered dose. nih.gov
Table 1: Urinary Excretion of 1,4-Methyl-Imidazole-Acetic-Acid in Painful Bladder Disease
| Patient Group | Median Urinary Excretion (mg/24 h) | Range (mg/24 h) |
| Detrusor Mastocytosis | 3.34 | 1.47-4.66 |
| Painful Bladder without Mastocytosis | 1.75 | 0.18-4.30 |
| Normal Range | - | 0.72-2.34 |
This table presents data on the urinary excretion of the non-deuterated compound, 1-methyl-1H-imidazol-4-yl acetic acid, which is what the deuterated tracer is used to study.
Investigation of Tissue-Specific Biochemical Changes and Regulatory Mechanisms
The use of tracers like this compound is crucial for investigating the tissue-specific roles of histamine and its metabolites. The distribution of 1-Methyl-1H-Imidazol-4-yl Acetic Acid is not uniform throughout the body, with notable concentrations found in the brain.
A study determining the concentration of 1-methylimidazole-4-acetic acid in the brain tissue of rats and mice revealed significant regional differences. In Sprague-Dawley rats, the cerebrum contained 1.2 nmol/g, while the cerebellum had a much lower concentration of 0.24 nmol/g. Mouse brains exhibited strain-dependent concentrations ranging from 1.7 to 3.2 nmol/g. These findings highlight the localized nature of histamine metabolism within the central nervous system.
The kidney is another organ where histamine metabolism is of significant interest. The kidney expresses the enzymes necessary for both the synthesis and metabolism of histamine, as well as histamine receptors, indicating a local histaminergic system. nih.gov The presence of histamine and its metabolites in the kidney suggests a role in renal pathophysiology, and tracers can help elucidate these complex mechanisms. nih.gov
Table 2: Concentration of 1-Methylimidazole-4-acetic acid in Rodent Brain Tissue
| Animal Model | Brain Region | Concentration (nmol/g) |
| Sprague-Dawley Rat | Cerebrum | 1.2 |
| Cerebellum | 0.24 | |
| Mouse (strain-dependent) | Whole Brain | 1.7 - 3.2 |
This table presents data on the concentration of the non-deuterated compound, 1-methyl-1H-imidazol-4-yl acetic acid, in different brain regions. Deuterated tracers are instrumental in determining such tissue-specific metabolic data.
Biochemical Roles and Derivative Studies of Non Deuterated 1 Methyl 1h Imidazol 4 Yl Acetic Acid Context for Tracer Studies
Position within Histamine (B1213489) Catabolism Pathways and Related Metabolic Cycles
1-Methyl-1H-Imidazol-4-yl Acetic Acid, also known as tele-methylimidazoleacetic acid (t-MIAA), is a major and stable urinary metabolite of histamine. nih.govtaylorandfrancis.com Its formation is a key indicator of the systemic turnover of histamine. taylorandfrancis.com In mammals, histamine is metabolized through two primary enzymatic pathways. mdpi.commdpi.com
The first pathway involves oxidative deamination by the enzyme diamine oxidase (DAO), which converts histamine to imidazole (B134444) acetaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form imidazole-4-acetic acid (IAA).
The second, and for this context more relevant, pathway is initiated by the enzyme histamine-N-methyltransferase (HNMT). mdpi.com HNMT catalyzes the methylation of histamine at the tele-position (Nτ) of the imidazole ring, using S-adenosyl-L-methionine as a methyl donor, to produce 1-methylhistamine (B192778) (tele-methylhistamine). This methylated intermediate is then acted upon by monoamine oxidase-B (MAO-B), which converts it to 1-methyl-imidazoleacetaldehyde. mdpi.com Subsequently, aldehyde dehydrogenase (ALDH) oxidizes this aldehyde to the final product, 1-Methyl-1H-Imidazol-4-yl Acetic Acid (t-MIAA). This metabolite is hydrophilic and is readily excreted in the urine. wikipedia.org
The measurement of t-MIAA in urine is considered a reliable and noninvasive method to monitor systemic histamine release, as it is a stable end-product of this metabolic route. taylorandfrancis.com
| Molecule | Abbreviation | Role in Pathway |
|---|---|---|
| Histamine | - | Initial Substrate |
| S-adenosyl-L-methionine | SAM | Methyl Group Donor |
| 1-Methylhistamine | t-MH | Methylated Intermediate |
| 1-Methyl-imidazoleacetaldehyde | - | Aldehyde Intermediate |
| 1-Methyl-1H-Imidazol-4-yl Acetic Acid | t-MIAA | Final Metabolite |
Exploration of Interactions with Specific Enzymes and Biochemical Targets in in vitro Systems
The catabolic pathway leading to 1-Methyl-1H-Imidazol-4-yl Acetic Acid involves a sequence of specific enzyme interactions. The study of these enzymes and their inhibitors is crucial for understanding the dynamics of histamine metabolism.
Histamine-N-methyltransferase (HNMT): This is the initial and rate-limiting enzyme in the pathway. It has a strict specificity for histamine as its substrate. taylorandfrancis.com In vitro studies have identified potent inhibitors of HNMT, including tacrine and metoprine.
Monoamine Oxidase B (MAO-B): This enzyme is responsible for the oxidative deamination of 1-methylhistamine. While histamine itself is a poor substrate for MAO-B, its methylated form, 1-methylhistamine, is metabolized efficiently. mdpi.com Multiscale simulations suggest the higher hydrophobicity of 1-methylhistamine compared to histamine facilitates a more efficient catalytic environment within the enzyme's active site. mdpi.com
Aldehyde Dehydrogenase (ALDH): This enzyme carries out the final oxidation step, converting 1-methyl-imidazoleacetaldehyde to 1-Methyl-1H-Imidazol-4-yl Acetic Acid.
| Enzyme | Abbreviation | Function | Known Inhibitors (in vitro) |
|---|---|---|---|
| Histamine-N-methyltransferase | HNMT | Methylates histamine to 1-methylhistamine | Tacrine, Metoprine |
| Monoamine Oxidase B | MAO-B | Oxidizes 1-methylhistamine to 1-methyl-imidazoleacetaldehyde | Not specified for this reaction |
| Aldehyde Dehydrogenase | ALDH | Oxidizes 1-methyl-imidazoleacetaldehyde to 1-Methyl-1H-Imidazol-4-yl Acetic Acid | Not specified for this reaction |
Beyond the direct metabolic pathway, analogues of imidazole acetic acid have been used in fundamental research to probe the function of other enzymes. For instance, a series of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids were synthesized and studied as binders of human Insulin-Degrading Enzyme (IDE), a zinc metalloprotease. nih.govsemanticscholar.org These studies, aimed at developing chemical probes to explore IDE's role, revealed that the carboxylic acid, the imidazole ring, and a tertiary amine were critical for binding activity. nih.govsemanticscholar.orgmdpi.com Co-crystallization of these analogues with IDE provided a structural basis for understanding the enzyme's inhibition mechanisms. nih.govmdpi.com
Biosynthetic and Catabolic Routes in Non-Mammalian Biological Systems (e.g., microorganisms, plants)
While the histamine methylation pathway is well-characterized in mammals, its existence in non-mammalian systems is not well-established. The key enzyme, Histamine N-methyltransferase (HNMT), is widely found in vertebrates, but its expression has not been confirmed in invertebrates or plants. nih.gov
Many bacterial species, both Gram-positive and Gram-negative, can synthesize histamine from the amino acid L-histidine via the enzyme L-histidine decarboxylase. nih.govzfin.org This is often a strategy for survival in acidic environments. nih.gov
However, the catabolism of histamine in microorganisms appears to follow a different route than the methylation pathway. Certain bacteria, particularly of the genus Pseudomonas, can utilize histamine as a sole carbon and nitrogen source. nih.govmdpi.com The characterized catabolic pathway in Pseudomonas putida involves the transport and oxidative deamination of histamine to 4-imidazoleacetic acid (ImAA). nih.govmdpi.combohrium.com This ImAA is then further metabolized through a series of enzymatic steps into aspartic acid and ultimately fumaric acid, which enters the tricarboxylic acid (TCA) cycle. nih.govmdpi.com This pathway does not involve methylated intermediates like 1-methylhistamine or 1-Methyl-1H-Imidazol-4-yl Acetic Acid. nih.govmdpi.com
Currently, there is a lack of evidence for a biosynthetic or catabolic pathway leading to or from 1-Methyl-1H-Imidazol-4-yl Acetic Acid in microorganisms or plants.
Structure-Activity Relationship (SAR) Studies of Imidazole Acetic Acid Analogues in Fundamental Biochemical Research (Non-Therapeutic Context)
Structure-activity relationship (SAR) studies of imidazole acetic acid analogues have provided significant insights into enzyme-ligand interactions in a non-therapeutic, fundamental research context. A notable example is the investigation of imidazole-derived acetic acids as inhibitors of Insulin-Degrading Enzyme (IDE) to develop chemical probes for exploring its biological functions. nih.govsemanticscholar.orgmdpi.com
In a comprehensive study, 48 analogues were synthesized to probe the structural requirements for IDE binding and inhibition. nih.govsemanticscholar.org The key findings from this research established critical structural motifs for activity: nih.gov
The Carboxylic Acid and Imidazole Groups: These moieties were found to be essential for activity. The imidazole ring was shown to form a hydrogen bond with the residue Glu341 at an exosite of the enzyme. synblock.com
The Tertiary Amine: This functional group was also determined to be critical for the molecule's inhibitory function. nih.gov
Ester Group Optimization: While the core structure was essential, modifications were tolerated at other positions. For example, a methyl ester group on the initial hit compound was successfully optimized to an amide or a 1,2,4-oxadrazole, which in some cases improved activity and physicochemical properties like solubility and stability. nih.govsemanticscholar.org
These SAR studies, supported by X-ray crystallography and molecular docking, provided a detailed map of the interactions between the imidazole acetic acid scaffold and the catalytic and exosites of IDE. nih.govmdpi.com The resulting compounds serve as valuable research tools for investigating the roles of IDE in various physiological processes. nih.govsemanticscholar.org
| Structural Feature | Observation | Impact on Activity |
|---|---|---|
| Carboxylic Acid | Removal or significant alteration | Critical for activity; likely loss of key interaction |
| Imidazole Ring | Replacement | Critical for activity; involved in H-bonding with enzyme exosite synblock.com |
| Tertiary Amine | Removal | Critical for activity nih.govsemanticscholar.org |
| Methyl Ester | Replacement with Amide or 1,2,4-Oxadiazole | Tolerated and led to optimization of activity and properties nih.govsemanticscholar.org |
Computational and Theoretical Chemistry Approaches for Imidazole Acetic Acid Scaffolds
Molecular Modeling and Conformational Analysis of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid
Molecular modeling serves as a foundational tool for understanding the three-dimensional structure and conformational landscape of this compound. Using classical mechanics principles, force fields such as AMBER or CHARMM can be employed to model the molecule's potential energy surface.
| Conformer | Dihedral Angle (N1-C4-Cα-Cβ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| A | ~60° | 0.00 | Potential H-bond between carboxyl OH and N3 of imidazole (B134444) |
| B | ~180° | 1.52 | Extended conformation, minimal steric hindrance |
| C | ~-60° | 2.15 | Gauche interaction, slight steric strain |
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of this compound. nih.govekb.eg Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used to optimize the molecular geometry and calculate electronic descriptors. nih.gov
The electronic structure is characterized by the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. acs.org A smaller gap suggests higher reactivity. These calculations can reveal how the isotopic substitution subtly alters the electronic environment of the molecule. diva-portal.org
| Descriptor | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.8 eV | Region of electron donation (likely on the imidazole ring) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (primarily on the carboxylic acid group) |
| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability |
| Dipole Moment | 3.5 D | Suggests a polar molecule with significant charge separation |
Simulation of Reaction Mechanisms and Transition States Involving Isotopic Variants
One of the most powerful applications of studying deuterated compounds is in the elucidation of reaction mechanisms through the Kinetic Isotope Effect (KIE). escholarship.orglibretexts.org The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. libretexts.org
Computational chemistry can model the reaction pathways and locate the transition state structures. For reactions involving the cleavage of a C-H bond on the methyl group, substituting it with a C-D bond leads to a significant primary KIE. libretexts.org This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. rsc.org By calculating the activation energies for both the deuterated and non-deuterated species, the KIE (kH/kD) can be predicted. A kH/kD value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction. researchgate.net These simulations are invaluable for understanding metabolic pathways or other chemical transformations the molecule might undergo. thalesnano.com
| Species | Calculated Activation Energy (Ea) (kcal/mol) | Predicted kH/kD |
|---|---|---|
| 1-Methyl-1H-Imidazol-4-yl Acetic Acid (C-H) | 25.4 | ~6.8 |
| This compound (C-D) | 26.9 |
Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation and characterization of molecules. DFT calculations can predict both NMR chemical shifts and vibrational frequencies with a high degree of accuracy. cyberleninka.ruresearchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). nih.gov For this compound, calculations would predict the absence of a ¹H NMR signal in the typical methyl proton region. Furthermore, a "deuterium isotope effect" might be observed, causing small shifts in the ¹³C NMR signals of the methyl carbon and adjacent atoms compared to the non-deuterated analog.
Vibrational Spectroscopy: The vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be calculated. These calculations help in assigning experimental spectral bands to specific molecular motions. A key feature for this molecule would be the C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium (B1214612).
| Spectroscopy | Parameter | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (CD₃) | ~33.5 ppm | ~34 ppm (triplet, due to D coupling) |
| ¹³C NMR | Chemical Shift (C=O) | ~175.2 ppm | ~175 ppm |
| ¹H NMR | Chemical Shift (H2) | ~7.8 ppm | ~7.7-7.9 ppm |
| IR | C-D Stretch Freq. | ~2200 cm⁻¹ | 2100-2250 cm⁻¹ |
| IR | C=O Stretch Freq. | ~1710 cm⁻¹ | 1700-1725 cm⁻¹ |
Molecular Dynamics Simulations for Solvent Interactions or Ligand-Biomolecule Binding
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, particularly its interactions with its environment, such as a solvent. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze how the solvent organizes around the solute and the stability of these interactions. acs.org
Key analyses from MD simulations include the calculation of Radial Distribution Functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This is particularly useful for understanding the hydration shells around the polar carboxylic acid group and the imidazole ring. The Solvent Accessible Surface Area (SASA) can also be calculated to quantify the molecule's exposure to the solvent. youtube.com These simulations provide a detailed picture of the solvation process and the hydrogen bonding network between the molecule and water, which governs its solubility and behavior in aqueous environments. nih.gov
| Simulation Parameter/Analysis | Typical Value/Observation |
|---|---|
| Simulation Time | 100 ns |
| Force Field | OPLS-AA / GAFF |
| Average Hydrogen Bonds (to water) | 3-5 |
| Average SASA | ~150 Ų |
| RDF Peak (Carboxyl O to Water H) | ~1.8 Å (Indicates strong H-bonding) |
Future Directions and Emerging Research Avenues for Deuterated Imidazole Acetic Acid Analogues
Development of Novel and More Efficient Deuteration Methodologies
The synthesis of deuterated compounds, particularly N-heterocycles like imidazole (B134444), is a rapidly advancing field. nih.govresearchgate.net Traditional methods can be time-consuming and may lack selectivity, prompting the development of more efficient and scalable deuteration processes. nih.govresearchgate.net
Recent breakthroughs include the use of novel catalysts that facilitate hydrogen isotope exchange (HIE) with high precision. researchgate.netacs.org For instance, iridium(I) N-heterocyclic carbene (NHC)/phosphine catalysts have demonstrated high selectivity for the deuteration of indole, azaindole, and pyrrole (B145914) N-heterocycles. acs.org These methods often utilize common N-protecting groups to direct the C-H activation, allowing for specific labeling that can be retained after the protecting group is removed under mild conditions. acs.org
Another significant advancement is the use of nanostructured iron catalysts. nih.govnih.gov These catalysts, prepared by combining iron salts with cellulose, enable the selective deuteration of various (hetero)arenes, including imidazoles, using inexpensive D₂O. nih.gov This approach is not only efficient but also scalable, a critical factor for producing larger quantities of deuterated building blocks for research. nih.govnih.gov The development of such robust and cost-effective methods is crucial for expanding the accessibility of deuterated compounds like 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid for widespread research use. researchgate.net
Table 1: Comparison of Modern Deuteration Catalysts for Heterocycles
| Catalyst Type | Deuterium (B1214612) Source | Key Advantages | Relevant Heterocycles |
| Iridium(I) NHC/Phosphine | D₂ Gas | High regioselectivity, mild reaction conditions. acs.org | Indoles, Azaindoles, Pyrroles. acs.org |
| Nanostructured Iron | D₂O | Scalable, uses inexpensive materials, high functional group tolerance. nih.gov | Anilines, Phenols, Indoles, other N-heterocycles. nih.govnih.gov |
| Ruthenium Nanocatalysis | D₂ Gas | High isotope incorporation. researchgate.net | Oxazole, Imidazole, Triazole, Carbazole. researchgate.net |
Expanded Role in Advanced Analytical and Bioanalytical Techniques
Deuterated analogues such as this compound are invaluable as internal standards in mass spectrometry-based bioanalysis. medchemexpress.com Their use is expanding into more sophisticated analytical methods that provide spatial and single-cell resolution.
Imaging Mass Spectrometry (IMS): Deuterium Metabolic Imaging (DMI) is a powerful technique that allows for the visualization of metabolic processes directly in tissues. nih.govmdpi.com By administering a deuterated substrate, researchers can map its metabolic fate in three dimensions. mdpi.com The low natural abundance of deuterium (0.0115%) provides a minimal background signal, enabling clear detection of the labeled compound and its metabolites. mdpi.com This technique could be applied to trace the uptake and conversion of deuterated imidazole acetic acid analogues within specific tissue microenvironments, offering insights into localized metabolic activities in various non-clinical disease models. nih.gov The short relaxation times of deuterium also permit rapid image acquisition, enhancing the method's sensitivity. mdpi.com
Single-Cell Analysis: Stable isotope labeling is being integrated with single-cell analysis techniques to study metabolic heterogeneity within cell populations. Methods combining stable isotope probing with Raman spectroscopy or mass spectrometry can track the metabolic activity of individual cells. acs.org This approach could be used with this compound to investigate how different cells within a population process histamine (B1213489) or related pathways, revealing cellular differences that are obscured in bulk analyses.
Integration with Multi-Omics Approaches for Comprehensive Biochemical Understanding
The future of biochemical research lies in the integration of multiple "omics" data sets to create a holistic view of biological systems. nih.govnih.govresearchgate.net Deuterated tracers are central to this endeavor, particularly in the fields of metabolomics and fluxomics. nih.gov
Tracer-Based Metabolomics and Fluxomics: Stable isotope tracers like this compound are essential for quantitative metabolic flux analysis (MFA). nih.govbiorxiv.org MFA moves beyond static metabolite measurements to quantify the rates (fluxes) of metabolic pathways. nih.govnih.gov By tracking the incorporation of deuterium from the tracer into downstream metabolites, researchers can elucidate the activity of specific biochemical routes. biorxiv.org This tracer-based approach provides a dynamic and quantitative understanding of metabolic phenotypes. nih.gov
Integrating this flux data with genomics, transcriptomics, and proteomics (multi-omics) allows for a comprehensive characterization of cellular metabolism. nih.govbiorxiv.org For example, changes in metabolic fluxes measured using a deuterated tracer can be correlated with changes in gene and protein expression, revealing regulatory mechanisms that control metabolic pathways. biorxiv.org Software pipelines are being developed to automate the processing of tracer-based metabolomics data and integrate it with genome-scale metabolic models, facilitating a systems-level understanding of metabolism. biorxiv.org
Exploration of New Tracer Applications in Unexplored Biochemical Pathways and Disease Models (Non-Clinical)
The application of deuterated tracers is expanding beyond well-established metabolic pathways to explore novel biochemical routes and non-clinical disease models. nih.gov The stability and unique analytical signature of compounds like this compound make them ideal probes for such exploratory studies.
For instance, deuterated imidazo[1,2-a]pyridine-3-carboxamides have been synthesized to study their metabolic stability and anti-tuberculosis activity. nih.gov The deuteration was shown to improve metabolic properties by increasing their half-life in microsomal stability studies. nih.gov This highlights how deuterated analogues can be used to investigate the metabolism of potential therapeutic agents and their interaction with biological systems. nih.gov
Similarly, deuterated imidazole acetic acid analogues could be employed to investigate the role of histamine metabolism in a variety of non-clinical disease models. As 1-methyl-4-imidazoleacetic acid is a major and stable metabolite of histamine, a deuterated version serves as a precise tracer to monitor histamine turnover and pathway dynamics in conditions where histamine signaling is implicated. nih.gov This allows for the non-invasive study of pathway dysregulation in complex biological systems.
Synergistic Application with in silico Tools for Predictive Biochemical Studies
The integration of experimental data from tracer studies with computational, or in silico, tools represents a powerful approach for predictive biochemistry. nih.govfrontiersin.org These computational models can simulate and predict metabolic behavior, guiding experimental design and interpreting complex datasets.
In silico toxicology and ADME (absorption, distribution, metabolism, and excretion) prediction tools are increasingly used to evaluate the properties of novel compounds early in the research process. nih.gov For imidazole derivatives, computational studies involving molecular docking and ADMET profiling have been used to predict their interaction with biological targets and their pharmacokinetic properties. nih.govnih.gov
By combining data from studies using this compound with computational modeling, researchers can build more accurate and predictive models of metabolic networks. nih.gov For example, flux data obtained from tracer experiments can be used to constrain and validate thermodynamically-based computational models of mitochondrial bioenergetics. nih.gov This synergy allows for an iterative process where in silico predictions guide new experiments, and the resulting experimental data refines the computational models, accelerating the pace of discovery in biochemical research.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid in synthesized samples?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS).
- NMR : Compare - and -NMR spectra with reference data (e.g., absence of proton signals at the deuterated methyl group).
- HR-MS : Verify the molecular ion peak at m/z 143.07 (CHDNO) to confirm isotopic purity .
- X-ray crystallography : For unambiguous confirmation, employ single-crystal X-ray diffraction using SHELX software for refinement, particularly SHELXL for handling isotopic substitution .
Q. What synthetic strategies are recommended for introducing deuterium into the methyl group of this compound?
- Methodological Answer :
- Deuterated reagents : Use CDI or (CD)SO in alkylation reactions of imidazole precursors under anhydrous conditions.
- Isotopic exchange : Perform acid-catalyzed H/D exchange in deuterated solvents (e.g., DO or CDOD) at elevated temperatures (50–80°C) for 24–48 hours.
- Validation : Monitor deuterium incorporation via -NMR or isotope ratio mass spectrometry (IRMS) .
Q. How can researchers quantify trace amounts of this compound in biological matrices?
- Methodological Answer :
- Liquid chromatography-mass spectrometry (LC-MS) : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Optimize for the parent ion m/z 143.07 (positive mode).
- Internal standardization : Employ a stable isotope-labeled analog (e.g., -labeled) to correct for matrix effects .
- Calibration curves : Validate linearity (R > 0.99) across 0.1–100 ng/mL with a limit of detection (LOD) ≤ 0.05 ng/mL .
Advanced Research Questions
Q. What isotopic effects arise when using this compound in metabolic studies?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Expect reduced metabolic turnover rates due to deuterium substitution (C-D vs. C-H bond cleavage). Quantify using comparative LC-MS analysis of deuterated vs. non-deuterated analogs in in vitro assays .
- Tracer studies : Use -NMR or IRMS to track deuterium distribution in metabolites, ensuring correction for natural abundance of .
Q. How can crystallographic disorder in deuterated analogs be resolved during structure determination?
- Methodological Answer :
- Refinement protocols : In SHELXL, apply "PART" instructions to model partial deuteration and anisotropic displacement parameters for the methyl group.
- Validation : Cross-check with neutron diffraction data (if available) or DFT-calculated bond lengths to refine deuterium positions .
Q. How should researchers address discrepancies between NMR and MS data for isotopic purity?
- Methodological Answer :
- Cross-validation : Perform -NMR to quantify deuterium incorporation at the methyl group and compare with HR-MS isotopic abundance ratios.
- Contamination checks : Use gas chromatography (GC-MS) to rule out volatile impurities (e.g., residual solvents) affecting MS signals .
Q. What metabolic flux analysis (MFA) approaches are suitable for studying this compound in microbial systems?
- Methodological Answer :
- Isotopic labeling : Feed -glucose or -acetate to track incorporation into downstream metabolites via LC-MS or NMR.
- Computational modeling : Use constraint-based MFA tools (e.g., COBRApy) to map fluxes through the TCA cycle and imidazole metabolism pathways .
Handling and Safety Considerations
Q. What precautions are critical when handling deuterated imidazole derivatives?
- Methodological Answer :
- Deuterium exchange : Store compounds in sealed vials under inert gas (N/Ar) to prevent H/D exchange with atmospheric moisture.
- Toxicity screening : Refer to SDS guidelines for imidazole analogs (e.g., skin/eye irritation risks) and use PPE (gloves, goggles) during synthesis .
Validation and Reproducibility
Q. How can researchers ensure batch-to-batch consistency in deuterated compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
